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Executive Summary

Padsevonil is an investigational antiepileptic drug (AED) that was developed for the treatment
of drug-resistant focal-onset seizures in adults. All clinical trials conducted to evaluate the
efficacy and safety of Padsevonil have been as an adjunctive therapy, meaning it was
administered alongside other ongoing antiseizure medications. There is no available clinical
data on the use of Padsevonil as a monotherapy. This guide provides a comprehensive
overview of the clinical trial data for Padsevonil as a combination therapy, detailing its
mechanism of action, experimental protocols, and the efficacy and safety outcomes from key
clinical studies. The clinical development program for Padsevonil was ultimately discontinued
as the pivotal Phase IIb and Phase Il trials failed to meet their primary efficacy endpoints.

A Novel Dual Mechanism of Action

Padsevonil was rationally designed to possess a unique dual mechanism of action, targeting
both presynaptic and postsynaptic pathways involved in seizure activity.[1] Presynaptically, it
binds with high affinity to all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and
SV2C).[2][3] Postsynaptically, it acts as a partial agonist at the benzodiazepine site of the
GABA-A receptor.[2][4] This dual action was intended to provide a synergistic and potent
antiseizure effect.
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Caption: Dual mechanism of action of Padsevonil.

Clinical Trial Program Overview

Padsevonil was evaluated in a series of clinical trials in adult patients with drug-resistant focal
epilepsy. The program included a Phase lla proof-of-concept study, a Phase Ilb dose-finding
study (ARISE), and a Phase lll efficacy study (DUET).

Experimental Protocols
Phase lla Proof-of-Concept Study (NCT02495844)

Objective: To evaluate the efficacy, safety, and tolerability of a single dose of Padsevonil
(400 mg twice daily) as an add-on therapy.[5][6]

o Study Design: A randomized, double-blind, placebo-controlled trial with a 3-week inpatient
double-blind period followed by an 8-week outpatient open-label period.[5]

o Patient Population: Adults with highly treatment-resistant focal epilepsy who had failed to
respond to at least four prior AEDs and were experiencing at least four focal seizures per
week.[5]

e Primary Endpoint: The proportion of patients with a >75% reduction in seizure frequency
from baseline.[5]
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Phase IIb Dose-Finding Study (ARISE - NCT03373383)

¢ Objective: To characterize the dose-response relationship of Padsevonil and evaluate its
efficacy and safety as an adjunctive treatment.[1][7]

o Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group
trial.[1] Patients were randomized to receive one of four doses of Padsevonil (50 mg, 100
mg, 200 mg, or 400 mg twice daily) or a placebo.[7] The study included a 12-week
maintenance period.[2]

o Patient Population: Adults (=18 years) with drug-resistant focal seizures (=4 observable
seizures/28 days) who had failed =4 AED regimens and were on a stable dose of 1-3 AEDs.

[8]

e Primary Endpoints: Change from baseline in log-transformed observable focal seizure
frequency and the >75% responder rate over the 12-week maintenance period.[2][8]

Phase Il Efficacy Study (DUET - NCT03739840)

» Objective: To evaluate the efficacy, safety, and tolerability of three selected doses of
Padsevonil as adjunctive therapy.[1]

o Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group
trial.[1] Patients were randomized to receive Padsevonil (100 mg, 200 mg, or 400 mg twice
daily) or a placebo.[1]

o Patient Population: Similar to the ARISE trial, including adults with drug-resistant focal
seizures despite treatment with at least four lifetime AEDs.[1][9]

Efficacy Data

The initial Phase lla study showed a promising signal of efficacy.[5][6] However, the
subsequent larger Phase IIb and Phase Il trials did not meet their primary endpoints, failing to
show a statistically significant improvement over placebo.[1][2][7]

Table 1: Efficacy Outcomes of Padsevonil as Adjunctive Therapy in Key Clinical Trials
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Padsevon Padsevon Padsevon Padsevon
. Outcome . . . .
Trial Placebo il 50 mg il 100 mg il 200 mg il 400 mg
Measure
BID BID BID BID
>75%
Responder
Phase lla 11.1% N/A N/A N/A 30.8%
Rate
(inpatient)
Median
Seizure
Frequency  12.5% N/A N/A N/A 53.7%[6]
Reduction
(inpatient)
Median %
ARISE Reduction
_ _ 20.6% 28.8% 31.9% 36.6% 15.7%][8]
(Phase llb)  in Seizure
Frequency
50%
Responder  21.0% 33.8% 31.7% 25.9% 32.1%][8]
Rate
75%
Responder 6.2% 13.8% 12.2% 11.1% 16.0%[9]
Rate
%
Reduction
DUET over
_ N/A N/A -5.6% 6.5% 6.3%[9]
(Phase IlI) Placebo in
Seizure
Frequency
50%
Responder  27.8% N/A 35.6% 33.9% 42.9%[9]
Rate
75% 13.0% N/A 15.3% 12.5% 14.3%[9]
Responder
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Rate

BID: twice daily; N/A: Not Applicable

Safety and Tolerability

Padsevonil was generally well-tolerated in clinical trials, with a safety profile consistent with its
mechanism of action.[2][7] The most commonly reported treatment-emergent adverse events
(TEAES) were related to the central nervous system.

Table 2: Common Treatment-Emergent Adverse Events (TEAES) with Padsevonil

Adverse Event Phase lla (400 mg BID) ARISE (All Doses)
Somnolence 45.5%][6] =>20% (across all doses)[8]
Dizziness 43.6%][6] >20% (across all doses)[8]
Headache 25.5%][6] Not specified as 220%
Fatigue 23.6%][6] =>20% (across all doses)[8]
Irritability 14.5%][5] Not specified

In the ARISE study, TEAESs leading to discontinuation were more frequent in the Padsevonil
groups compared to placebo (16.2% for all Padsevonil patients vs. 8.4% for placebo).[1]

Conclusion

The clinical development of Padsevonil as an adjunctive therapy for drug-resistant focal
epilepsy was based on a strong scientific rationale for its dual mechanism of action. While the
initial Phase lla study suggested a clinically meaningful benefit, the larger, pivotal Phase llb
(ARISE) and Phase Il (DUET) trials did not demonstrate a statistically significant reduction in
seizure frequency compared to placebo.[1][2] Consequently, the development program for
Padsevonil was terminated. The available data, therefore, only supports an analysis of
Padsevonil in combination with other AEDs and does not allow for a comparison with its use
as a monotherapy.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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